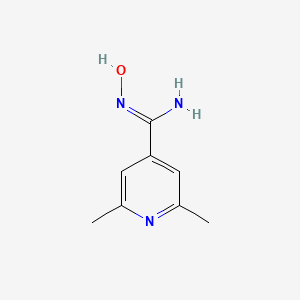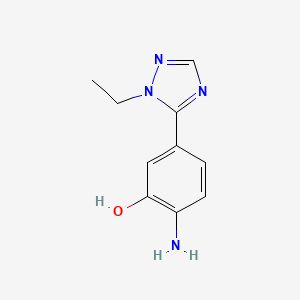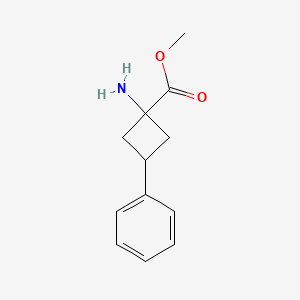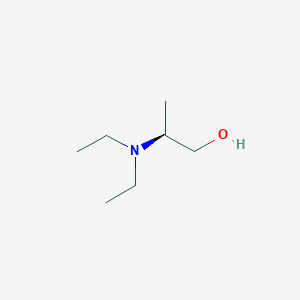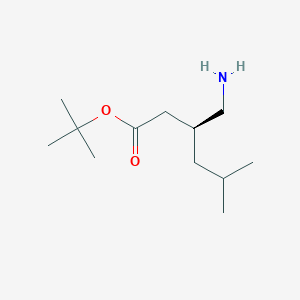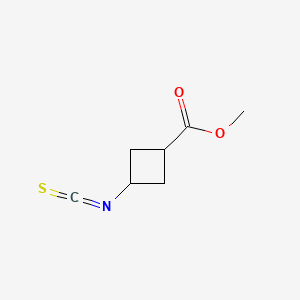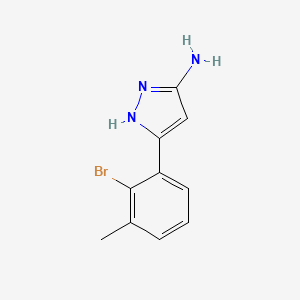
3-Amino-5-(2-bromo-3-methylphenyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-3-methylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromo and methyl group on the phenyl ring, which is attached to the pyrazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromo-3-methylphenyl)-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-3-methylbenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: The aldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products:
Oxidation: Products include 3-(2-bromo-3-methylphenyl)-1H-pyrazol-5-carboxylic acid.
Reduction: Products include 3-(2-methylphenyl)-1H-pyrazol-5-amine.
Substitution: Products vary depending on the nucleophile used, such as 3-(2-azido-3-methylphenyl)-1H-pyrazol-5-amine.
Applications De Recherche Scientifique
3-(2-Bromo-3-methylphenyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2-bromo-3-methylphenyl)-1H-pyrazol-5-amine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.
Molecular Targets: Potential targets include kinases, proteases, and other enzymes involved in disease processes.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
- 3-(2-Bromo-3-methylphenyl)-1H-pyrazole
- 3-(2-Bromo-3-methylphenyl)-1H-pyrazol-5-ol
- 3-(2-Bromo-3-methylphenyl)-1H-pyrazol-5-carboxylic acid
Comparison:
- Uniqueness: 3-(2-Bromo-3-methylphenyl)-1H-pyrazol-5-amine is unique due to the presence of an amine group at the 5-position, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
- Chemical Properties: The presence of the bromo and methyl groups on the phenyl ring can influence the compound’s electronic properties, making it more reactive in certain chemical reactions.
- Biological Activity: The amine group may enhance the compound’s ability to interact with biological targets, potentially leading to more potent biological effects.
Propriétés
Formule moléculaire |
C10H10BrN3 |
|---|---|
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
5-(2-bromo-3-methylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10BrN3/c1-6-3-2-4-7(10(6)11)8-5-9(12)14-13-8/h2-5H,1H3,(H3,12,13,14) |
Clé InChI |
ILGOMEOWEAXAPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2=CC(=NN2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)




